"1-Ethyl-1H-indole-5-carbonitrile" physical and chemical properties
"1-Ethyl-1H-indole-5-carbonitrile" physical and chemical properties
An In-Depth Technical Guide to 1-Ethyl-1H-indole-5-carbonitrile
Introduction: The Significance of the Indole Scaffold
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a vast range of conditions, including cancer, infections, and neurodegenerative diseases.[1][3] This guide focuses on a specific derivative, 1-Ethyl-1H-indole-5-carbonitrile , a synthetic building block whose strategic functionalization—an ethyl group at the N1 position and a nitrile at the C5 position—renders it a valuable intermediate for the synthesis of complex bioactive molecules. The N-alkylation prevents hydrogen bonding and can enhance metabolic stability or modulate receptor binding, while the C5-nitrile group serves as a versatile chemical handle for further molecular elaboration.[4]
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and the appropriate analytical methods for characterization.
Physicochemical Properties
The key physical and chemical properties of 1-Ethyl-1H-indole-5-carbonitrile are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [5] |
| Molecular Weight | 170.22 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline solid | Inferred from related compounds |
| Melting Point | 51 - 54 °C | [6] |
| Boiling Point | 253 - 254 °C | [6] |
| LogP (octanol/water) | 2.14 | [6] |
| Canonical SMILES | CCN1C=CC2=C1C=CC(=C2)C#N | [5] |
The partition coefficient (LogP) of 2.14 indicates that the compound is lipophilic and has low solubility in water, a crucial factor for choosing appropriate solvent systems for both reaction and purification.[6]
Spectroscopic Elucidation: The Structural Fingerprint
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral data for 1-Ethyl-1H-indole-5-carbonitrile, explaining the causality behind the characteristic signals based on established principles.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 2220 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) stretching vibration.[7] Other key signals include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic ethyl group (~2980-2870 cm⁻¹).
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. For 1-Ethyl-1H-indole-5-carbonitrile, the expected signals are:
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~δ 7.9-8.1 ppm (singlet, 1H): The proton at the C4 position, deshielded by the adjacent electron-withdrawing nitrile group.
-
~δ 7.5-7.6 ppm (doublet, 1H): The proton at the C7 position.
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~δ 7.4-7.5 ppm (doublet, 1H): The proton at the C6 position.
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~δ 7.2-7.3 ppm (doublet, 1H): The proton at the C2 position of the indole ring.
-
~δ 6.6-6.7 ppm (doublet, 1H): The proton at the C3 position.
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~δ 4.2-4.3 ppm (quartet, 2H): The methylene (-CH₂) protons of the N-ethyl group, split by the adjacent methyl protons.
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~δ 1.4-1.5 ppm (triplet, 3H): The methyl (-CH₃) protons of the N-ethyl group, split by the adjacent methylene protons.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton:
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~δ 138-140 ppm: Quaternary carbon C7a.
-
~δ 125-130 ppm: Aromatic CH carbons (C4, C6, C7) and the quaternary carbon C3a.
-
~δ 120-125 ppm: The nitrile (C≡N) carbon.
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~δ 100-110 ppm: The C2, C3, and C5 carbons of the indole ring.
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~δ 41-43 ppm: The methylene (-CH₂) carbon of the ethyl group.
-
~δ 15-16 ppm: The methyl (-CH₃) carbon of the ethyl group.
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-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170 , corresponding to the molecular weight of the compound.[5]
Part 2: Synthesis, Reactivity, and Applications
Synthetic Protocol: N-Ethylation of Indole-5-carbonitrile
1-Ethyl-1H-indole-5-carbonitrile is readily synthesized via the N-alkylation of commercially available 1H-indole-5-carbonitrile. The protocol below is a self-validating system, where successful synthesis can be confirmed by the spectroscopic methods detailed above.
Expertise in Action: The choice of a strong base like sodium hydride (NaH) is critical. The pKa of the indole N-H proton is ~17, requiring a base strong enough to achieve complete deprotonation and form the highly nucleophilic indolide anion. A polar aprotic solvent like dimethylformamide (DMF) is chosen to solvate the resulting sodium cation without interfering with the nucleophile.
Caption: Synthetic workflow for 1-Ethyl-1H-indole-5-carbonitrile.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-5-carbonitrile (1.0 eq).
-
Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: This is done slowly to control the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the sodium indolide salt.
-
Alkylation: Add ethyl iodide (EtI, 1.5 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Ethyl-1H-indole-5-carbonitrile.
Chemical Reactivity and Role in Drug Discovery
The utility of 1-Ethyl-1H-indole-5-carbonitrile lies in its potential for further chemical transformation:
-
The Nitrile Group: The nitrile is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid, providing a connection point for amide bond formation.
-
Reduced to a primary amine, which can be used to introduce basic centers or as a handle for further derivatization.
-
Converted into tetrazoles or other heterocyclic rings, which are common bioisosteres for carboxylic acids in drug design.[4]
-
-
The Indole Ring: While the N1 position is protected by the ethyl group, the C3 position remains the most nucleophilic site and is susceptible to electrophilic substitution reactions like Vilsmeier-Haack formylation to install an aldehyde group.
Its role as a molecular scaffold is significant. Many modern drugs, such as the 5-HT₂A antagonist Pruvanserin (which contains an indole-3-carbonitrile core), demonstrate the importance of the cyano-indole motif in achieving desired pharmacological activity.[8] The structure is a key intermediate for creating libraries of compounds for high-throughput screening in the development of new therapeutics.
Part 3: Safety and Handling
As a research chemical, 1-Ethyl-1H-indole-5-carbonitrile must be handled with appropriate precautions. The following information is derived from safety data sheets for the compound and related structures.
3.1. Hazard Identification
-
H302: Harmful if swallowed.[6]
-
H311: Toxic in contact with skin.[6]
-
H319: Causes serious eye irritation.[6]
-
H400: Very toxic to aquatic life.[6]
3.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protection:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, use an N95-rated dust mask.
-
3.3. First Aid and Storage
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[6]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek ophthalmological advice.[6]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.
References
- SAFETY D
- SAFETY DATA SHEET. (2025-11-17). Indagoo Research Chemicals.
- Supporting Inform
- 1-Ethyl-1H-indole-5-carbonitrile by BOC Sciences. Labshake.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Indole-Based Compounds as Potential Drug Candid
- Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evalu
- Pruvanserin. Wikipedia.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]
- 3. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Pruvanserin - Wikipedia [en.wikipedia.org]
